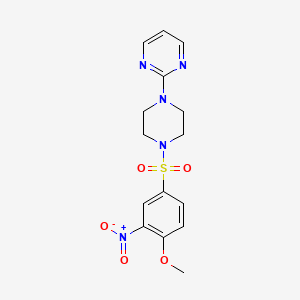

2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-[4-(4-methoxy-3-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O5S/c1-25-14-4-3-12(11-13(14)20(21)22)26(23,24)19-9-7-18(8-10-19)15-16-5-2-6-17-15/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIJBYRNIPLRPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring attached to a pyrimidine moiety, with a sulfonyl group and a methoxy-nitrophenyl substituent. Its molecular formula is with a molecular weight of approximately 378.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group is known for its role in enzyme inhibition, while the piperazine ring can facilitate binding to various receptors. The methoxy and nitro groups may enhance lipophilicity and bioavailability, allowing for better penetration into cells.

Biological Activities

Research has indicated that compounds similar to 2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine exhibit several biological activities:

-

Anticancer Activity :

- Several studies have reported that similar pyrimidine derivatives show promising anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, a study on pyrido[2,3-d]pyrimidines demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential applications in cancer therapy .

- Antibacterial and Antifungal Activities :

- Enzyme Inhibition :

Case Study 1: Antitumor Activity

In a recent study, pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines (e.g., A549). The results indicated that certain derivatives exhibited IC50 values below 20 µM, demonstrating significant antitumor activity .

Case Study 2: Antibacterial Efficacy

A series of synthesized compounds based on the piperazine scaffold were tested against multiple bacterial strains. Results showed that some derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial properties .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine and related compounds:

Structural and Functional Insights:

Core Structure Variations: The target compound’s pyrimidine core is simpler than the thieno[3,2-d]pyrimidine in , which incorporates a fused thiophene ring for increased aromaticity and rigidity . Pyrido[1,2-a]pyrimidinones () feature a bicyclic system that may enhance binding to planar enzymatic pockets compared to monocyclic pyrimidines .

Substituent Effects :

- The 4-methoxy-3-nitrophenyl group in the target compound introduces steric and electronic complexity absent in analogs like the 4-fluorophenyl or 3,4-dimethoxyphenyl derivatives . The nitro group’s electron-withdrawing nature could modulate reactivity or binding affinity.

- Piperazine modifications (e.g., methylpiperazine in ) often improve pharmacokinetic properties, whereas methanesulfonyl groups () may enhance solubility .

Biological Implications: While biological data for the target compound is unavailable, structurally related compounds in –3 are associated with kinase inhibition (e.g., thienopyrimidines) or GPCR modulation (e.g., fluorophenyl-piperazines) . The nitro group in the target may confer unique selectivity profiles due to its strong electron-withdrawing effects.

Physicochemical Properties: The target compound’s molecular weight is likely lower than the thienopyrimidine derivative (MH+ 494.19), suggesting better bioavailability . Compared to acetamide derivatives (), the pyrimidine core may reduce metabolic degradation but increase rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.